molecular formula C12H12ClN3O2S B5836001 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

Cat. No. B5836001
M. Wt: 297.76 g/mol
InChI Key: GWVBYGCYRVJCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide is a compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide involves the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of histone deacetylases (HDACs), which are involved in gene expression and cell growth.
Biochemical and Physiological Effects:
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for research on N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide. One area of focus could be on its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another area of focus could be on its anti-cancer properties and its potential as a chemotherapy agent. Further research is also needed to evaluate its toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide involves the reaction of 4-chlorobenzyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyacetyl chloride. The final product is obtained through purification by recrystallization.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide has been used in scientific research for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-18-7-10(17)14-12-16-15-11(19-12)6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVBYGCYRVJCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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